Cas no 158983-53-0 (Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-)

Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- structure
158983-53-0 structure
Product Name:Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-
CAS-nummer:158983-53-0
MF:C26H52NO6P
MW:505.667949676514
CID:109074
PubChem ID:10864091
Update Time:2025-04-18

Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]-
    • C-8 Ceramide-1-phosphate
    • C8 CERAMIDE-1-PHOSPHATE
    • D-ERYTHRO-SPHINGOSINE-1-PHOSPHATE,N-OCTANOYL
    • N-OCTANOYLSPHINGOSINE-1-PHOSPHATE
    • VSSNYUXSRXINIP-WRBRXSDHSA-N
    • D-ERYTHRO-SPHINGOSINE-1-PHOSPHATE, N-OCTANOYL-
    • [(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
    • N-octanoylsphing-4-enine 1-phosphate
    • D-erythro-Ceramide C8 1-phosphate, >=93% (TLC), solid
    • SR-01000946567
    • SCHEMBL14090319
    • C8 CerP
    • LMSP02050012
    • N-(octanoyl)-sphing-4-enine-1-phosphate
    • SR-01000946567-1
    • D-erythro-Ceramide C8 1-phosphate
    • HMS3649E17
    • CerP(d18:1/8:0)
    • N-octanoylsphingosine 1-phosphate
    • (2s,3r,4e)-3-Hydroxy-2-(Octanoylamino)octadec-4-En-1-Yl Dihydrogen Phosphate
    • 158983-53-0
    • Q27158762
    • Octanamide, N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-
    • CHEBI:85881
    • (2S,3r,4e)-3-hydroxy-2-(octanoylamino)-4-octadecen-1-yl dihydrogen phosphate
    • DB-222818
    • Inchi: 1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1
    • InChI-sleutel: VSSNYUXSRXINIP-WRBRXSDHSA-N
    • LACHT: P(=O)(O)(O)OC[C@@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)NC(CCCCCCC)=O

Berekende eigenschappen

  • Exacte massa: 365.19700
  • Monoisotopische massa: 505.35322538g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 34
  • Aantal draaibare bindingen: 25
  • Complexiteit: 551
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 2
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 7.4
  • Topologisch pooloppervlak: 116Ų

Experimentele eigenschappen

  • PSA: 125.90000
  • LogboekP: 3.04910

Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Beveiligingsinformatie

  • Gevaarklasse:3

Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecenyl]- Prijsmeer >>

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